REACTION_CXSMILES
|
C(O)=O.Cl[C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])=[CH:7][C:6]=1[N+:16]([O-:18])=[O:17].C(N(CC)CC)C>C(#N)C.[Pd]>[N+:16]([C:6]1[CH:7]=[C:8]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])[CH:9]=[CH:10][CH:5]=1)([O-:18])=[O:17]
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Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
67.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)C(C(=O)O)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
87 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
680 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
6.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction medium is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
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18 h
|
Type
|
FILTRATION
|
Details
|
is then filtered through Celite
|
Type
|
CUSTOM
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Details
|
The filtrate is evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated out after settling
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with twice 200 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure at 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |